4-(Aminomethyl)cyclopentane-1,2-diol

Stereochemistry Chiral Purity Procurement Specification

Stereochemical mismatch in cyclopentane amino-diols derails dopamine receptor SAR and nucleoside analogue programs. 4-(Aminomethyl)cyclopentane-1,2-diol (CAS 1823717-45-8) eliminates this risk through its defined exocyclic aminomethyl spacer and vicinal diol geometry. • Enables D2/D3-selective ligand construction with optimal pharmacophore geometry • Direct diol handle for purine/pyrimidine base conjugation in carbocyclic nucleosides • Rigid sp³ scaffold for peptidomimetic turn mimicry and chiral organocatalysis. Supplied with Certificate of Analysis.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
Cat. No. B13545055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)cyclopentane-1,2-diol
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESC1C(CC(C1O)O)CN
InChIInChI=1S/C6H13NO2/c7-3-4-1-5(8)6(9)2-4/h4-6,8-9H,1-3,7H2
InChIKeySLAWRXBQCZSMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Strategic Chiral Building Block for Medicinal Chemistry


4-(Aminomethyl)cyclopentane-1,2-diol (CAS 1823717-45-8) is a chiral, polyfunctional cyclopentane derivative containing a primary amine and a vicinal diol. This sp³-rich scaffold serves as a high-value synthetic intermediate, particularly for the construction of carbocyclic nucleoside analogues and dopamine receptor ligands . The compound's stereochemically defined attachment points make it a conformationally constrained building block for peptidomimetic design and the generation of stereodiverse compound libraries, a distinct advantage over more flexible acyclic or monofunctional alternatives [1].

Defined stereochemistry for asymmetric synthesis and chiral pool approaches
Aminomethyl and vicinal diol functional handles enable orthogonal derivatization
Conformationally constrained cyclopentane scaffold for peptidomimetic and nucleoside analogue design

Procurement Risk with Common Analogs


Generic substitution among cyclopentane amino-diols is scientifically invalid due to the profound impact of stereochemistry and functional group placement on downstream biological activity. The target compound possesses an exocyclic aminomethyl group (-CH₂NH₂) at the 4-position and a 1,2-diol, differentiating it from 4-aminocyclopentane-1,2-diol (which lacks the methylene spacer) . This subtle structural variance critically alters hydrogen-bonding networks, pKa, and molecular recognition, directly influencing target binding and pharmacokinetic profiles in derived lead compounds [1]. Procuring an incorrect isomer or analog can lead to complete loss of desired biological activity, invalidating structure-activity relationship (SAR) studies and delaying development programs.

Stereochemistry
Racemic or undefined isomer mixtures may not reproduce asymmetric induction and SAR, requiring isomerically pure building block.
Amine spacer
4-amino analogs lack the methylene spacer, altering pharmacophore geometry and hydrogen-bond networks compared to aminomethyl derivative.
Diol regioisomer
1,3-diol isomers cannot serve as direct nucleoside precursors; only 1,2-diol enables nucleobase glycosylation.

4-(Aminomethyl)cyclopentane-1,2-diol: Comparative Evidence Guide


Stereochemical Purity vs. Racemic Mixtures

The procurement of 4-(aminomethyl)cyclopentane-1,2-diol with defined stereochemistry is critical. For instance, the (1S,2S)-enantiomer is commercially available with a certified purity of ≥97% or ≥98% (CAS 1932134-92-3), ensuring high enantiomeric excess for asymmetric synthesis . In contrast, generic, racemic listings of related 4-aminocyclopentane-1,2-diol often lack detailed chiral purity certifications, introducing significant variability into synthetic outcomes. The ability to source a specific, high-purity stereoisomer directly addresses the primary cause of SAR data irreproducibility.

Chiral Purity
Class-level
Target: ≥97% purity with defined (1S,2S) stereochemistry; comparator: racemic 95% without ee certification
Certified stereoisomer purity supports reproducible asymmetric synthesis.
Based on supplier specifications; verify lot-specific COA.
Stereochemistry Chiral Purity Procurement Specification

Aminomethyl vs. Amino: Pharmacophore Differences

Introducing a methylene spacer between the cyclopentane ring and the primary amine creates an aminomethyl group, which fundamentally alters the pharmacophore. While direct head-to-head data for the free diol is scarce in public literature, class-level evidence from structurally analogous NMDA receptor antagonists demonstrates that 3-substituted aminocyclopentanes exhibit dramatically different potency and selectivity profiles compared to their directly attached amino counterparts [1]. The aminomethyl group provides a different vector and an additional degree of rotational freedom, enabling unique interactions with receptor sub-pockets that are inaccessible to the shorter 4-amino analog.

Pharmacophore Vector
Class-level
Aminomethyl group offers a longer reach and altered H-bond geometry vs. directly attached amine, influencing target docking.
Spacer alters pharmacophore, critical for subtype selectivity in medicinal chemistry.
Inferred from NR2B antagonist SAR (ACS Chem. Neurosci. 2011).
Medicinal Chemistry Pharmacophore Structure-Activity Relationship

1,2-Diol vs. 1,3-Diol for Nucleoside Synthesis

4-(Aminomethyl)cyclopentane-1,2-diol presents a 1,2-diol motif, which is the canonical scaffold for constructing carbocyclic nucleosides that mimic ribose or deoxyribose. In contrast, the 4-aminocyclopentane-1,3-diol platform is used for generating diverse screening libraries but is not a direct precursor for classical nucleoside analogs [1]. The 1,2-diol arrangement is essential for the chemoenzymatic or chemical installation of nucleobases at the anomeric position, a synthetic step that is not feasible with a 1,3-diol architecture.

Diol Position
Reported
1,2-diol enables direct nucleobase glycosylation; 1,3-diol isomer is not a nucleoside precursor.
Only 1,2-diol scaffold supports carbocyclic nucleoside synthesis.
Established in aristeromycin-type methodologies.
Nucleoside Analogues Antiviral Synthetic Intermediate

4-(Aminomethyl)cyclopentane-1,2-diol: High-Impact Applications


Dopamine D2/D3 Receptor Ligand Synthesis

The (1S,2S)-configured 4-(aminomethyl)cyclopentane-1,2-diol serves as a critical chiral intermediate for constructing dopamine receptor ligands. The defined stereochemistry and aminomethyl spacer provide the optimal pharmacophore geometry for engaging D2/D3 receptor subtypes, a key requirement for developing novel antipsychotic or anti-Parkinsonian agents [1]. Using a less pure or incorrectly configured isomer risks shifting selectivity toward off-target receptors.

Carbocyclic Nucleoside Libraries for Antiviral Screening

The compound's 1,2-diol moiety is a direct synthetic handle for appending purine or pyrimidine bases, enabling the construction of carbocyclic nucleoside analogues (e.g., aristeromycin derivatives). The additional aminomethyl functionality at the 4-position introduces a unique vector for further derivatization, creating novel chemical space around the nucleoside core that is inaccessible with simpler 4-aminocyclopentane-1,2-diol scaffolds [2].

Conformationally Constrained Peptidomimetic Design

As a rigid, sp³-rich scaffold bearing both an amine and a diol, the compound is ideal for locking a peptide backbone into a bioactive conformation. The aminomethyl group acts as a surrogate for a lysine side chain or an N-terminal amine, while the diol can mimic a dipeptide turn motif. This application is supported by general principles of peptidomimetic design, where cyclopentane-based amino alcohols have been used to stabilize secondary structures [3].

Asymmetric Catalysis and Chiral Auxiliary Development

The combination of a primary amine and two secondary alcohols on a single, rigid cyclopentane ring makes a highly effective chiral ligand or organocatalyst precursor. Its dual hydrogen-bond donor/acceptor capacity can be exploited in enamine or iminium catalysis, where the stereochemistry of the diol is critical for achieving high enantioselectivity. The aminomethyl group provides a site for covalent attachment to solid supports or for further tuning of catalytic activity.

Application
Selection Property
Validation Focus
Dopamine receptor ligand synthesis
Chiral aminomethyl-diol scaffold geometry
Receptor subtype selectivity profiling
Carbocyclic nucleoside library construction
1,2-diol glycosylation handle
Nucleobase installation efficiency
Peptidomimetic design
Rigid sp³-rich amine-diol scaffold
Bioactive conformation stabilization
Asymmetric catalysis research
Dual H-bond donor/acceptor capacity
Enantioselectivity in model reactions
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